molecular formula C4H9N3O2 B143777 N,N'-Dimethyl-2-nitro-1,1-ethenediamine CAS No. 54252-45-8

N,N'-Dimethyl-2-nitro-1,1-ethenediamine

Cat. No.: B143777
CAS No.: 54252-45-8
M. Wt: 131.13 g/mol
InChI Key: VQBVPDAUEBSGMB-UHFFFAOYSA-N
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Description

N,N’-Dimethyl-2-nitro-1,1-ethenediamine is an organic compound with the molecular formula C4H9N3O2 and a molecular weight of 131.13 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

N,N’-Dimethyl-2-nitro-1,1-ethenediamine can be synthesized through a one-step reaction involving nitromethane and N,N-dimethylformamide dimethyl acetal. The reaction is carried out in methanol at 80°C for one hour. After the reaction is complete, the mixture is cooled to around 0°C, resulting in the precipitation of the solid product .

Chemical Reactions Analysis

N,N’-Dimethyl-2-nitro-1,1-ethenediamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include potassium hexacyanoferrate (II) for cyanation and carbodiimide for tandem reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N’-Dimethyl-2-nitro-1,1-ethenediamine is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of N,N’-Dimethyl-2-nitro-1,1-ethenediamine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the dimethylamino group can engage in nucleophilic substitution reactions. These interactions can lead to various biological and chemical effects .

Comparison with Similar Compounds

N,N’-Dimethyl-2-nitro-1,1-ethenediamine can be compared with similar compounds such as:

  • N,N-Dimethyl-2-nitroethene-1,1-diamine
  • N,N-Dimethyl-2-nitrovinylamine
  • 1-Dimethylamino-2-nitroethylene

These compounds share similar structural features but differ in their specific chemical properties and reactivity. N,N’-Dimethyl-2-nitro-1,1-ethenediamine is unique due to its specific combination of functional groups and its applications in diverse research fields .

Properties

IUPAC Name

1-N,1-N'-dimethyl-2-nitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2/c1-5-4(6-2)3-7(8)9/h3,5-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBVPDAUEBSGMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80495172
Record name N~1~,N'~1~-Dimethyl-2-nitroethene-1,1-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54252-45-8
Record name 1,1-Bis(methylamino)-2-nitroethene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054252458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~,N'~1~-Dimethyl-2-nitroethene-1,1-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-BIS(METHYLAMINO)-2-NITROETHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2PTM6CJ26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Dimethyl-2-nitro-1,1-ethenediamine
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Q & A

Q1: What is the main focus of the research paper "Protolytic constants of nizatidine, ranitidine and N,N'-dimethyl-2-nitro-1,1-ethenediamine; spectrophotometric and theoretical investigation"?

A1: The research paper focuses on determining the protolytic constants (pKa values) of three compounds: nizatidine, ranitidine, and this compound. [] The researchers utilized both spectrophotometric techniques and theoretical calculations to investigate these constants. This suggests the study aimed to understand the acid-base properties of these compounds, which is crucial for understanding their behavior in solution and their potential interactions with biological systems.

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